molecular formula C32H34P2 B1142094 [(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane CAS No. 121902-86-1

[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane

Cat. No.: B1142094
CAS No.: 121902-86-1
M. Wt: 480.56
InChI Key:
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Description

[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane is a chiral phosphine ligand used in various catalytic processes. This compound is known for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds. Its structure consists of a cyclohexyl group attached to a chiral center, which is further bonded to two diphenylphosphanyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane typically involves the following steps:

    Formation of the Chiral Center: The chiral center is introduced through the reaction of cyclohexylmagnesium bromide with a suitable chiral auxiliary.

    Phosphination: The intermediate is then reacted with diphenylphosphine chloride in the presence of a base such as triethylamine to form the desired phosphine ligand.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane undergoes various types of reactions, including:

    Oxidation: The phosphine ligand can be oxidized to form phosphine oxides.

    Reduction: It can participate in reduction reactions, often serving as a catalyst.

    Substitution: The ligand can undergo substitution reactions where one of the phenyl groups is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the presence of a strong base or a transition metal catalyst.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Reduced organic compounds.

    Substitution: Substituted phosphine ligands with different functional groups.

Scientific Research Applications

[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane is widely used in scientific research due to its role as a chiral ligand in asymmetric catalysis. Its applications include:

    Chemistry: Used in the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and the development of enzyme inhibitors.

    Medicine: Utilized in the synthesis of chiral drugs, which can have different therapeutic effects based on their enantiomeric purity.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which [(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane exerts its effects involves its ability to coordinate with transition metals, forming complexes that can catalyze various chemical reactions. The chiral center in the ligand induces asymmetry in the catalytic process, leading to the preferential formation of one enantiomer over the other. This selectivity is crucial in the synthesis of enantiomerically pure compounds.

Comparison with Similar Compounds

[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane can be compared with other chiral phosphine ligands such as:

    ®-BINAP: A widely used chiral ligand in asymmetric hydrogenation and carbon-carbon bond-forming reactions.

    (S)-Phos: Another chiral phosphine ligand known for its high enantioselectivity in various catalytic processes.

Uniqueness

The uniqueness of this compound lies in its specific chiral environment and its ability to induce high enantioselectivity in catalytic reactions. Its cyclohexyl group provides steric hindrance, which can enhance the selectivity of the catalytic process.

List of Similar Compounds

  • ®-BINAP
  • (S)-Phos
  • ®-MeO-BIPHEP
  • (S)-SEGPHOS

Properties

IUPAC Name

[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34P2/c1-6-16-27(17-7-1)32(34(30-22-12-4-13-23-30)31-24-14-5-15-25-31)26-33(28-18-8-2-9-19-28)29-20-10-3-11-21-29/h2-5,8-15,18-25,27,32H,1,6-7,16-17,26H2/t32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAHANCDXSBKPT-JGCGQSQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H](CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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